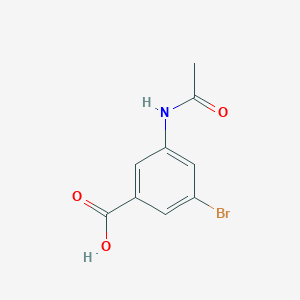

![molecular formula C11H11Cl2N3OS B1335289 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-26-1](/img/structure/B1335289.png)

5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

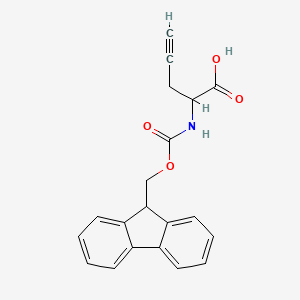

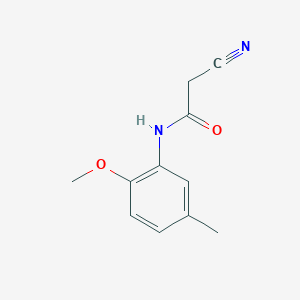

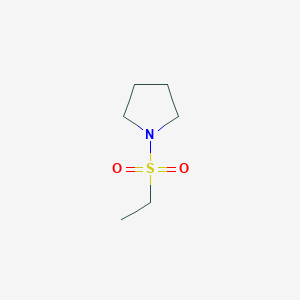

This compound is a derivative of triazole with a molecular weight of 304.2 . It contains a 1,2,4-triazole ring substituted with a methyl group and a thiol group at positions 4 and 3 respectively. The triazole ring is also substituted at position 5 with a 2,4-dichlorophenoxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a thiol group (-SH), a methyl group (-CH3), and a 2,4-dichlorophenoxyethyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 304.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Biological Activity and Applications

1,2,4-triazole derivatives, including compounds like 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have demonstrated a range of biological activities. They show antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds are of significant interest in modern organic synthesis, with the possibility of chemical modeling to tailor their properties for specific applications. Their versatility allows them to be used in various fields, including pharmaceuticals, agricultural products, and material science. The derivatives are not only crucial in medical and veterinary fields but are also utilized in engineering, metallurgy, and agriculture. Their applications extend to optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Notably, these derivatives are considered low toxic or essentially non-toxic substances, which is an important factor in their wide-ranging applications (Ohloblina, 2022) (Parchenko, 2019).

Reactivity and Synthesis

Research on 1,2,4-triazole derivatives has also focused on their chemical reactivity and synthesis methods. Studies suggest that compounds with an open thiogroup, like 1,2,4-triazole-3-thione derivatives, exhibit high antioxidant and antiradical activities, with a positive impact on biochemical processes. These compounds are compared to biogenic amino acids such as cysteine, highlighting their significance in synthesizing pharmacologically active series of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles. The reactivity of these compounds opens up new possibilities and opportunities in the synthesis and pharmacological activity of 1,2,4-triazole derivatives (Kaplaushenko, 2019).

Patent Analysis and Industrial Applications

A patent review of triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, highlights their importance in drug development. These compounds show a broad range of biological activities and are the focus of many companies and research groups developing new synthesis methods and evaluating biological applications. The continued interest in these compounds is driven by their potential in treating various diseases and conditions (Ferreira et al., 2013).

properties

IUPAC Name |

3-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBBYASDIKCXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

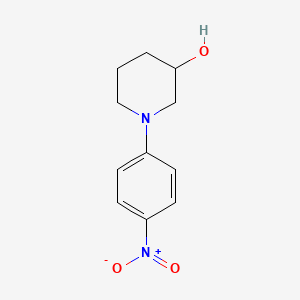

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)